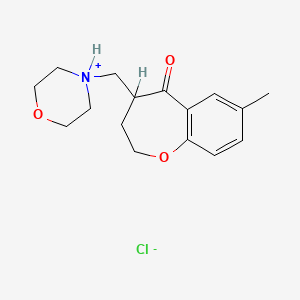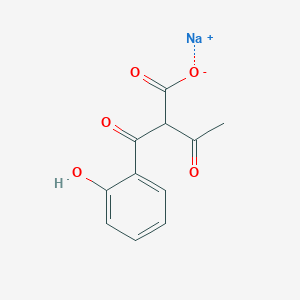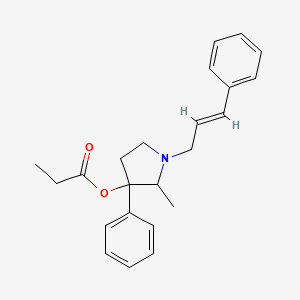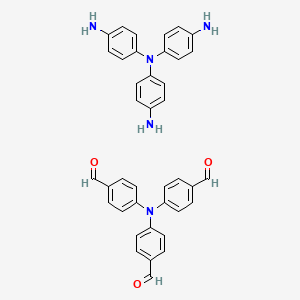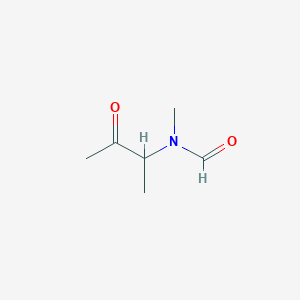
N-methyl-N-(3-oxobutan-2-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(3-oxobutan-2-yl)formamide is an organic compound with the molecular formula C6H11NO2. It is a secondary amide and is known for its applications in various fields of chemistry and industry. The compound is characterized by the presence of a formamide group attached to a methyl group and a 3-oxobutan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-(3-oxobutan-2-yl)formamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-hydroxybutan-2-one with mesitylamine in the presence of a catalytic amount of concentrated hydrochloric acid. The reaction is carried out in toluene under reflux conditions, and the water generated is collected using a Dean-Stark trap. The resulting product, 3-(mesitylamino)butan-2-one, is then reacted with acetic formic anhydride in anhydrous tetrahydrofuran to yield N-mesityl-N-(3-oxobutan-2-yl)formamide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(3-oxobutan-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides and esters.
Scientific Research Applications
N-methyl-N-(3-oxobutan-2-yl)formamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(3-oxobutan-2-yl)formamide involves its interaction with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-methylformamide: A simpler formamide with similar chemical properties but different applications.
N-methyl-N-phenylformamide: Another secondary amide with distinct chemical behavior and uses.
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA): A synthetic cannabinoid with different biological activities.
Uniqueness
N-methyl-N-(3-oxobutan-2-yl)formamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of a formamide group with a 3-oxobutan-2-yl group provides distinct reactivity and versatility in synthesis and research.
Properties
CAS No. |
76467-27-1 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
N-methyl-N-(3-oxobutan-2-yl)formamide |
InChI |
InChI=1S/C6H11NO2/c1-5(6(2)9)7(3)4-8/h4-5H,1-3H3 |
InChI Key |
YOEMMKGZNSHKLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)N(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


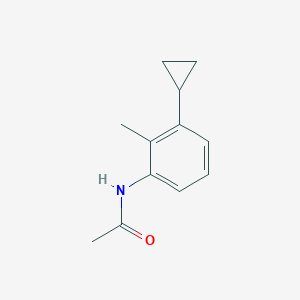
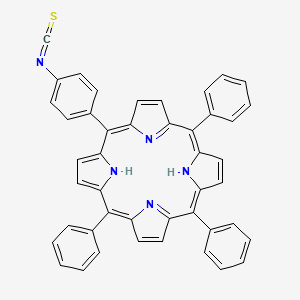

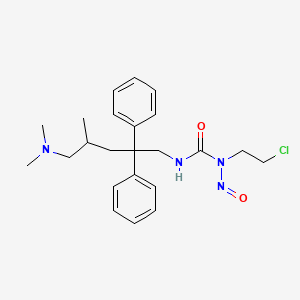
![[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B13791833.png)
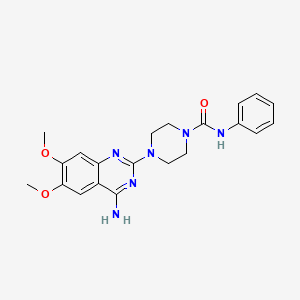
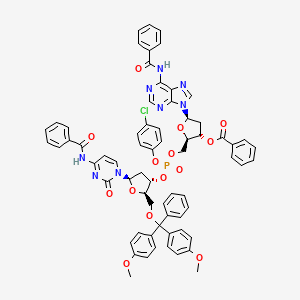
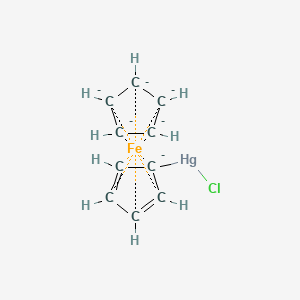
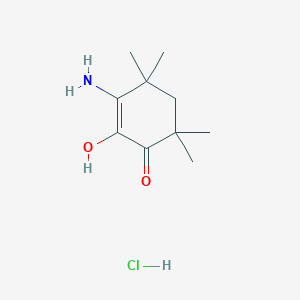
![N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B13791856.png)
